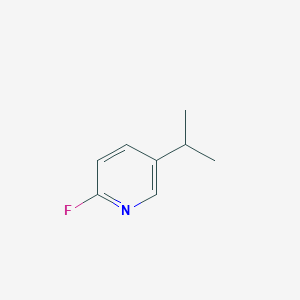
1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-one (1-DCPE) is an organic compound belonging to the class of cyclopropanes. It is a colorless liquid with a pungent odor and is soluble in water. 1-DCPE is used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used as an intermediate in the production of 1,1-dichloro-2-methylcyclopropane (1,1-DCPM), which is a key intermediate for the synthesis of a number of important compounds.
Mécanisme D'action
1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one acts as an electrophile in organic synthesis. It reacts with nucleophiles, such as alcohols, amines, and thiols, to form new compounds. It can also be used in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one has been shown to be toxic to humans and animals. In laboratory studies, it has been found to be an irritant to the skin and eyes, and to cause respiratory distress. In addition, it has been found to be a mutagen, meaning it can cause genetic mutations in cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one has several advantages for laboratory experiments. It is relatively inexpensive and readily available, making it an ideal starting material for a variety of synthetic reactions. It is also relatively stable, making it suitable for long-term storage. However, it is also toxic and can be corrosive, so it must be handled with care.
Orientations Futures
1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one has several potential future applications. It can be used in the synthesis of polymeric materials, such as polyurethanes, polyesters, and polyamides. It can also be used to synthesize a variety of pharmaceuticals, agrochemicals, and other industrial chemicals. In addition, it can be used to synthesize a variety of polymeric materials for use in biomedical applications. Finally, it can be used to synthesize a variety of polymeric materials for use in energy storage and conversion.
Méthodes De Synthèse
1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one is synthesized by the reaction of 1,1-dichloro-2-methylcyclopropane (1,1-DCPM) with sodium ethoxide in an aqueous medium. The reaction is carried out at a temperature of 70°C for 1 hour. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The product is then purified by distillation.
Applications De Recherche Scientifique
1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one has been studied extensively in the field of scientific research. It has been used as an intermediate in the synthesis of a number of important compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used as a starting material for the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid with methylmagnesium bromide followed by oxidation to form 2,2-dichloro-1-methylcyclopropanecarboxylic acid. This acid is then reacted with ethylmagnesium bromide to form 1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-ol, which is then oxidized to form the desired product.", "Starting Materials": [ "2,2-dichlorocyclopropanecarboxylic acid", "methylmagnesium bromide", "ethylmagnesium bromide" ], "Reaction": [ "Step 1: React 2,2-dichlorocyclopropanecarboxylic acid with methylmagnesium bromide in anhydrous ether to form 2,2-dichloro-1-methylcyclopropanecarboxylic acid.", "Step 2: Oxidize 2,2-dichloro-1-methylcyclopropanecarboxylic acid with a suitable oxidizing agent such as potassium permanganate to form 2,2-dichloro-1-methylcyclopropanecarboxylic acid.", "Step 3: React 2,2-dichloro-1-methylcyclopropanecarboxylic acid with ethylmagnesium bromide in anhydrous ether to form 1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-ol.", "Step 4: Oxidize 1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-ol with a suitable oxidizing agent such as Jones reagent to form 1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one." ] } | |
Numéro CAS |
2568-72-1 |
Nom du produit |
1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one |
Formule moléculaire |
C6H8Cl2O |
Poids moléculaire |
167 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



